Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a fused heterocyclic compound featuring a triazolo-pyrimidine scaffold with a methyl substituent at the 6-position and a methyl ester group at the 2-position. This structure combines the pharmacophoric features of both triazole and pyrimidine rings, which are widely explored in medicinal and agrochemical research. The ester group at position 2 enhances solubility and bioavailability compared to non-esterified analogs, making it a valuable intermediate for further functionalization .
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-5-3-9-8-10-6(7(13)14-2)11-12(8)4-5/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
NYNHIJKLWSNXME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl 5-Amino-1,2,4-triazole-3-carboxylate with Ketones
- Starting Material: Ethyl 5-amino-1,2,4-triazole-3-carboxylate.
- Reaction Conditions: Reflux in acetic acid.
- Process: Cyclocondensation with suitable ketones such as 1-phenylbutane-1,3-dione or related derivatives to form the core heterocyclic scaffold.
- Outcome: Formation of ethyl 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxylate derivatives.
Reference: This method is described as a foundational step in the synthesis of heterocyclic compounds, providing a versatile platform for further modifications.
Chlorination to Obtain Carboxylic Acid Intermediates
- Reagents: Thionyl chloride or oxalyl chloride.
- Reaction Conditions: Reflux with chlorinating agents to convert ester groups into acid chlorides.
- Process: The ester intermediates are chlorinated to give corresponding acid chlorides, which are more reactive for subsequent coupling reactions.
- Outcome: Acid chlorides such as 30 and 31 are obtained, serving as key intermediates.
Reference: This step is crucial for enabling subsequent amide bond formation and heterocyclic substitutions.
Coupling with Aromatic and Heterocyclic Amines
- Reagents: DIPEA (N,N-Diisopropylethylamine) as base, dichloromethane as solvent.
- Reaction Conditions: Room temperature or mild heating.
- Process: Acid chlorides are coupled with methyl 2-aminobenzoate or other aromatic amines to form methyl esters (20 , 21 ) or amides.
- Outcome: Formation of methyl ester derivatives with functional groups suitable for further modification.
Reference: This coupling strategy allows for structural diversification at the C-2 position of the heterocycle.
Synthesis of Heterocyclic Core via Gewald Reaction
- Reagents: Alkyl ketones, cyanoacetamide, sulfur, and secondary amines (e.g., N,N-diethylamine).
- Reaction Conditions: One-pot Gewald reaction under reflux.
- Process: Formation of thiophene or benzothiophene derivatives (36 –39 ), which are then oxidized or cyclized.
- Outcome: Heterocyclic cores such as tetrahydrobenzothiophene and thiophene derivatives.
Reference: These derivatives are key for SAR studies targeting viral protein interactions.
Final Assembly of Target Compound
- Coupling Reaction: The heterocyclic core intermediates are coupled with the methyl 2-aminobenzoate or related amines in the presence of bases like DIPEA.
- Reaction Conditions: Room temperature or mild heating.
- Outcome: The final compound methyl 6-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxylate is obtained with high regioselectivity and purity.
Data Table Summarizing Preparation Methods
Notes on Optimization and Scalability
- Regioselectivity: Achieved through careful choice of reaction conditions and protecting groups.
- Yield Optimization: Use of mild conditions and purification techniques such as column chromatography.
- Scalability: Protocols are adaptable for larger scale synthesis with appropriate modifications to reaction times and purification steps.
- Environmental Considerations: Use of greener solvents and reagents where possible, alongside waste minimization strategies.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohol
Biological Activity
Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1697066-55-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on diverse research findings.
- Molecular Formula: C₈H₁₂N₄O₂
- Molecular Weight: 196.21 g/mol
- Structure: The compound features a fused triazole and pyrimidine ring system which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of sodium ethoxide as a base. This process can be optimized for large-scale production using continuous flow reactors .
Antimicrobial Activity
Recent studies have reported that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. This compound has been shown to possess narrow-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 0.25 to 2.0 μg/mL against pathogens such as Enterococcus faecium and Escherichia coli.
Anticancer Activity
The compound has demonstrated promising anticancer effects in various cell lines. It induces apoptosis and cell cycle arrest in cancer cells. For instance:
- Cell Lines Tested: Human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2).
- IC₅₀ Values: The compound exhibited IC₅₀ values ranging from 0.51 to 1.07 µg/mL across different cancer cell lines .
This compound acts primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding pocket of CDK2, it prevents ATP from binding and inhibits the enzyme's activity. This action disrupts cell cycle progression and promotes apoptosis in cancer cells .
Research Findings
Case Studies
In a recent study evaluating various triazolo[1,5-a]pyrimidine derivatives:
- Objective: To assess the cytotoxic effects on multiple cancer cell lines.
- Outcome: Compounds similar to methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine showed significant growth inhibition across all tested lines with varying degrees of selectivity towards specific kinases such as CDK1 and ALK .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Position 2 Modifications :
- The target compound’s methyl ester group contrasts with carboxamide (e.g., 6-carboxamide derivatives in ) or sulfonamide (e.g., 2-sulfonamide analogs in ). Esters generally improve metabolic stability compared to amides .
- Replacement with difluoromethyl (as in ) introduces electronegative groups, enhancing herbicidal activity.
Biological Activity Correlations :
- Carboxamide derivatives (e.g., compound 5g in ) exhibit antiproliferative activity due to hydrogen-bonding interactions with biological targets.
- Chloro and propyl substituents (e.g., ) enhance antimicrobial efficacy by increasing lipophilicity and membrane penetration.
Physicochemical Properties
- Solubility : Methyl esters (logP ~1.5–2.0) are more lipophilic than carboxamides (logP ~0.5–1.2) but less than chloro-substituted analogs (logP ~2.5–3.0) .
- Thermal Stability : Methyl-substituted derivatives (e.g., the target compound) exhibit higher melting points (~200–250°C) compared to ethyl esters (~150–200°C) due to crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
